molecular formula C6H6N4 B571386 1H-[1,2,4]Triazolo[4,3-d][1,4]diazepine CAS No. 117861-72-0

1H-[1,2,4]Triazolo[4,3-d][1,4]diazepine

Cat. No.: B571386
CAS No.: 117861-72-0
M. Wt: 134.142
InChI Key: NJLIOWNBMNXJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-[1,2,4]Triazolo[4,3-d][1,4]diazepine is a fused heterocyclic compound of significant interest in medicinal chemistry due to its privileged scaffold, which combines the structural features of a 1,2,4-triazole and a 1,4-diazepine. This core structure is recognized for its synthetic versatility and broad spectrum of potential biological activities. Researchers value this triazolodiazepine framework for its high binding affinity to various enzymes and receptors, achieved through weak interactions such as hydrogen bonds, cation-π, and van der Waals forces . Compounds based on this structure have been extensively studied for their effects on the central nervous system. The triazole ring, in particular, is known to influence the basicity and metabolic stability of the molecule, making it a key pharmacophore in drug discovery . The [1,2,4]triazolo[4,3-a][1,4]diazepine pharmacophore is a subject of ongoing research in various fields, including the development of potential anticonvulsant and anticancer agents . The continued investigation into this heterocyclic system underscores its importance for generating novel bioactive molecules with improved efficacy and selectivity . This product is intended for research purposes in chemical synthesis and biological evaluation. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117861-72-0

Molecular Formula

C6H6N4

Molecular Weight

134.142

IUPAC Name

1H-[1,2,4]triazolo[4,3-d][1,4]diazepine

InChI

InChI=1S/C6H6N4/c1-2-7-3-4-10-5-8-9-6(1)10/h1-5,9H

InChI Key

NJLIOWNBMNXJSL-UHFFFAOYSA-N

SMILES

C1=CN2C=NNC2=CC=N1

Synonyms

1H-1,2,4-Triazolo[4,3-d][1,4]diazepine(9CI)

Origin of Product

United States

Advanced Spectroscopic Elucidation and Structural Analysis of 1h 1 2 3 Triazolo 4,3 D 1 3 Diazepine Analogues

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational states of a molecule. These methods are fundamental in identifying functional groups and determining structural features of triazolo-diazepine systems.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of 1H- rsc.orgnih.govnih.govTriazolo[4,3-d] rsc.orgnih.govdiazepine (B8756704) analogues is expected to exhibit characteristic absorption bands corresponding to the vibrations of its fused heterocyclic structure. Analysis of related compounds like 1,2,4-triazole (B32235) and benzodiazepine (B76468) derivatives provides a basis for these assignments. researchgate.netnist.gov

For the triazole moiety, key vibrations include N-H stretching, typically observed in the region of 3126 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from the heterocyclic rings are expected around 3032-3097 cm⁻¹. researchgate.net The C=N stretching vibration within the triazole ring is a significant marker, often appearing near 1617-1624 cm⁻¹. rsc.org Furthermore, the -N=N- stretching vibration is another characteristic peak for the triazole ring, identified at approximately 1543 cm⁻¹. researchgate.net

The diazepine portion of the molecule contributes its own set of characteristic bands. In related 2,3-dihydro-1H-1,4-benzodiazepine structures, spectral contamination from mulling oils can occur around 2900 cm⁻¹ and 1460 cm⁻¹, but distinct peaks for the heterocyclic frame are observable. nist.gov The analysis of various triazole compounds shows that the region between 1000 cm⁻¹ and 1700 cm⁻¹ is particularly rich with information from ring stretching and bending vibrations. researchgate.net The FTIR spectra of a range of 1H- and 2H- 1,2,3- and 1,2,4- triazoles have been measured, providing a library of "marker bands" that can be used to identify the triazole ring within a larger molecule. nih.gov

Table 1: Expected FTIR Absorption Bands for 1H- rsc.orgnih.govnih.govTriazolo[4,3-d] rsc.orgnih.govdiazepine Analogues

Vibrational Mode Expected Wavenumber (cm⁻¹) Source Moiety
N-H Stretch ~3126 Triazole Ring
Aromatic C-H Stretch ~3030 - 3100 Triazole/Diazepine Rings
C=N Stretch ~1617 - 1624 Triazole/Diazepine Rings
-N=N- Stretch ~1543 Triazole Ring

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, which are often weak or absent in infrared spectra. For analogues like 3,5-diamino-1,2,4-triazole, solid-phase FT-Raman spectra have been recorded in the 3600-50 cm⁻¹ region. nih.gov Similarly, FT-Raman data is available for related benzodiazepine precursors. nih.gov

In studies of 3-mercapto-1,2,4-triazole, FT-Raman spectra were crucial for assigning various vibrational modes. nih.gov The combination of FTIR and FT-Raman allows for a more complete vibrational profile. For the 1H- rsc.orgnih.govnih.govTriazolo[4,3-d] rsc.orgnih.govdiazepine scaffold, strong Raman signals would be expected for the C=C and C=N symmetric stretching modes of the fused aromatic system. The vibrations of the diazepine ring, particularly the CH₂ group deformations, would also be observable. The analysis is often supported by quantum chemical calculations to accurately assign the observed bands. nih.gov

Detailed Vibrational Assignments and Potential Energy Distribution (PED)

A rigorous understanding of the vibrational spectra is achieved through normal coordinate analysis (NCA) and the calculation of the Potential Energy Distribution (PED). PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. This method resolves ambiguities in band assignments, especially in complex, highly coupled systems like fused heterocycles. nih.govnih.gov

For various triazole derivatives, detailed vibrational assignments have been performed using PED based on density functional theory (DFT) calculations, often at the B3LYP level. nih.govresearchgate.net These studies show that many vibrations are not pure stretching or bending modes but are mixtures of several types of internal motions. For instance, in 3,5-diamino-1,2,4-triazole, the normal vibrations were characterized using the VEDA 4 program, which showed good agreement between scaled theoretical wavenumbers and experimental data. nih.gov Such an approach would be essential for accurately assigning the spectra of 1H- rsc.orgnih.govnih.govTriazolo[4,3-d] rsc.orgnih.govdiazepine, distinguishing between the vibrations of the triazole and diazepine rings and identifying modes that involve the entire fused framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of a 1H- rsc.orgnih.govnih.govTriazolo[4,3-d] rsc.orgnih.govdiazepine analogue would provide key information based on the chemical shifts, multiplicities, and coupling constants of its protons.

The proton on the triazole ring is expected to be a singlet, given the absence of adjacent protons, and would appear significantly downfield due to the electron-withdrawing nature of the surrounding nitrogen atoms. reddit.com The protons on the diazepine ring would present as a series of multiplets, with their exact shifts and couplings dependent on the ring's conformation and substitution. In related benzimidazole-isoquinoline systems, aromatic protons appear in the range of 7.16-8.70 ppm. rsc.org For the diazepine methylene (B1212753) (CH₂) groups, the protons may be diastereotopic, leading to more complex splitting patterns. The N-H proton of the triazole ring would likely appear as a broad singlet at a high chemical shift, often above 12 or 13 ppm in a DMSO-d₆ solvent, as seen in related benzimidazole (B57391) structures. rsc.orgrsc.org

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 1H- rsc.orgnih.govnih.govTriazolo[4,3-d] rsc.orgnih.govdiazepine Analogues

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Triazole CH >8.0 Singlet Electron-deficient environment
Diazepine CH₂ ~3.0 - 5.0 Multiplets Dependent on conformation and substitution
Aromatic CH ~7.0 - 8.5 Doublets, Triplets, Multiplets Fused aromatic system protons

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The carbon atoms in the triazole ring are expected to be significantly deshielded due to the adjacent electronegative nitrogen atoms.

In analogues, carbon signals for heterocyclic systems are found over a wide range. For example, in a methyl-substituted benzimidazole-isoquinoline compound, ¹³C NMR signals were observed from as low as 21.82 ppm for a methyl group to over 158.93 ppm for carbons within the fused aromatic system. rsc.org Carbons at the junction of the two fused rings in the triazolo-diazepine system would likely resonate at very high chemical shifts, often above 140 ppm. The carbons of the diazepine methylene groups would appear in the aliphatic region, typically between 40-60 ppm. It is noted that in some complex heterocyclic systems, not all magnetically non-equivalent carbons may be observed in the ¹³C NMR spectrum, potentially due to long relaxation times or other dynamic processes. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 1H- rsc.orgnih.govnih.govTriazolo[4,3-d] rsc.orgnih.govdiazepine Analogues

Carbon Predicted Chemical Shift (ppm) Source Moiety
Diazepine CH₂ ~40 - 60 Diazepine Ring
Aromatic/Heteroaromatic CH ~110 - 140 Fused Ring System
Triazole C=N ~145 - 160 Triazole Ring

Table 4: List of Chemical Compounds Mentioned

Compound Name
1H- rsc.orgnih.govnih.govTriazolo[4,3-d] rsc.orgnih.govdiazepine
1,2,4-Triazole
2,3-Dihydro-1H-1,4-benzodiazepine
3,5-Diamino-1,2,4-triazole (Guanazole)
3-Mercapto-1,2,4-triazole
1H-Benzimidazole

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of 1H- nih.govbeilstein-journals.orgsemanticscholar.orgtriazolo[4,3-d] nih.govsemanticscholar.orgdiazepine analogues, as well as for elucidating their fragmentation pathways, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental formula. beilstein-journals.orgnih.gov This technique is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers. For example, the molecular formula of various triazolopyrazine derivatives, which share a similar heterocyclic core, have been confirmed using HRMS. mdpi.com In a study on flubrotizolam, a thieno-triazolo diazepine, HRMS was instrumental in identifying its metabolites by providing accurate mass measurements. semanticscholar.orgnih.gov

Data Table: Representative HRMS Data for Triazolo-Diazepine Analogues

The data in this table is illustrative. For specific compounds, please refer to the cited literature.

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
3-[4-(Difluoromethoxy)phenyl]-5-[2-trimethylsilyl)ethoxy]- nih.govbeilstein-journals.orgsemanticscholar.orgtriazolo[4,3-α]pyrazineC₁₇H₂₀F₂N₄O₂Si379.1396379.1396 mdpi.com
3-[4-(Difluoromethoxy)phenyl]-8-[2-(trimethylsilyl)ethoxy)- nih.govbeilstein-journals.orgsemanticscholar.orgtriazolo[4,3-α]pyrazineC₁₇H₂₀F₂N₄O₂Si379.1396379.1397 mdpi.com
8-Chloro-1-methyl-6-phenyl-4H- nih.govbeilstein-journals.orgsemanticscholar.orgtriazolo[4,3-α] nih.govsemanticscholar.orgbenzodiazepineC₁₇H₁₃ClN₄309.0898309.0901

Electron Impact (EI) mass spectrometry provides characteristic fragmentation patterns that serve as a molecular fingerprint and offer valuable structural information. nih.govresearchgate.net The fragmentation of 3a,5-disubstituted 1,3-diphenyl-3a,4,5,6-tetrahydro-3H-1,2,4-triazolo[4,3-a] nih.govresearchgate.netbenzodiazepines has been studied in detail. nih.gov Common fragmentation pathways include the elimination of substituted styrene (B11656) molecules, aryl radicals, and arylmethyl radicals. nih.gov Another key fragmentation process is a reverse [2+3] cycloaddition, leading to the formation of N-phenylbenzonitrile imine ions and 2,4-disubstituted 2,3-dihydro-1H-1,5-benzodiazepine ions. nih.gov The fragmentation of the pyrimidine (B1678525) ring is a common feature in the mass spectra of related heterocyclic systems. sapub.org

Data Table: Common Fragment Ions in the EI-MS of Triazolo-Benzodiazepine Analogues

This table presents generalized fragmentation patterns.

Fragment IonDescription
[M - R¹CH=CH₂]⁺Loss of a substituted styrene molecule nih.gov
[M - Ar]⁺Loss of an aryl radical nih.gov
[M - ArCH₂]⁺Loss of an arylmethyl radical nih.gov
N-phenylbenzonitrile imine ionResult of a reverse [2+3] cycloaddition nih.gov
2,4-disubstituted 2,3-dihydro-1H-1,5-benzodiazepine ionResult of a reverse [2+3] cycloaddition nih.gov

X-ray Diffraction Crystallography for Solid-State Structures

Data Table: Representative Crystallographic Data for Triazolo-Fused Heterocycles

This table provides an example of crystallographic data.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
3-(pyridin-4-yl)- nih.govbeilstein-journals.orgsemanticscholar.orgtriazolo[4,3-a]pyridineMonoclinicP 2₁/c15.1413(12)6.9179(4)13.0938(8)105.102(6) mdpi.com
6-bromo-3-(pyridin-4-yl)- nih.govbeilstein-journals.orgsemanticscholar.orgtriazolo[4,3-a]pyridineMonoclinicP 2₁/c14.3213(11)6.9452(4)12.6860(8)100.265(6) mdpi.com
1,2,4-triazolo[4,3-a]pyridin-3-amineMonoclinicP2₁/n5.566612.664916.819099.434 nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated π-systems. libretexts.org The absorption maxima (λmax) and molar absorptivity (ε) are characteristic for a given chromophore. For 1,2,4-triazole derivatives, π → π* transitions are typically observed in the UV region. researchgate.net For instance, the gas-phase UV absorption spectrum of 1H-1,2,3-triazole is dominated by a π → π* transition around 205 nm. researchgate.net The absorption spectrum of 1H- nih.govbeilstein-journals.orgsemanticscholar.orgOxadiazolo[4,3-a]quinoxalin-1-one, a related heterocyclic compound, shows a shift in the Soret band of the heme from 431 nm to 393 nm upon interaction, indicating oxidation. nih.gov

Data Table: UV-Vis Absorption Data for Triazole Derivatives

The data presented here is for general triazole compounds.

CompoundSolventλmax (nm)ε (L·mol⁻¹·cm⁻¹)Transition
1H-1,2,3-triazoleGas Phase205-π → π researchgate.net
3-amino-1,2,4-triazole-~260-- researchgate.net
1,3,5-Triphenyl-1H-1,2,4-triazole-~255~25000π → π nist.gov

Conformational Analysis

The seven-membered diazepine ring in 1H- nih.govbeilstein-journals.orgsemanticscholar.orgtriazolo[4,3-d] nih.govsemanticscholar.orgdiazepine analogues is not planar and can adopt various conformations. nih.gov The most common conformation for the 1,4-diazepine ring is a twist-boat or chair-like conformation. nih.gov The specific conformation adopted can have a significant impact on the molecule's biological activity. The conformational flexibility of these systems can be studied using a combination of techniques, including NMR spectroscopy and computational modeling. For example, dynamic HPLC has been used to study the interconverting conformational enantiomers of fused imidazo- and triazolo-benzodiazepines. nih.gov These studies have shown that the fusion of a triazole ring to the benzodiazepine core increases the energy barrier for ring inversion by approximately 2 kcal/mol. nih.gov Computational studies, such as potential energy surface scans using DFT methods, can be employed to identify all possible conformers and their relative energies. nih.gov

Data Table: Energy Barriers for Ring Inversion in Fused Benzodiazepines

This table illustrates the effect of the fused ring on the conformational dynamics.

Compound ClassEnergy Barrier for Ring Inversion (kcal/mol)
1,4-Benzodiazepines~18-20
Triazolo-fused Benzodiazepines~20-22 nih.gov

Potential Energy Surface (PES) Scan Studies

Potential Energy Surface (PES) scans are powerful computational tools used to explore the conformational landscape of a molecule. q-chem.comreadthedocs.io This method involves systematically changing a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, while optimizing the remaining geometry of the molecule at each step. uni-muenchen.de The result is a "relaxed" scan that maps the energy of the molecule as a function of that one coordinate, providing a pathway between different conformations. q-chem.com Such scans are crucial for identifying low-energy conformers (energy minima) and the transition states (energy maxima) that separate them. uni-muenchen.de

For complex fused-ring systems like 1H- uni-muenchen.deq-chem.comnih.govTriazolo[4,3-d] uni-muenchen.denih.govdiazepine analogues, PES scans are instrumental in understanding the molecule's flexibility and preferred three-dimensional shapes. The conformational flexibility of these molecules is primarily dictated by the seven-membered diazepine ring. One-dimensional PES scans are typically performed by systematically rotating key dihedral angles within this ring system. researchgate.net For instance, a scan could involve rotating the dihedral angles around the bonds forming the diazepine ring in increments (e.g., 10° steps over a 360° cycle) to map out the energetic profile of the ring's puckering. researchgate.net

The resulting PES plot reveals the relative energies of different conformations. A typical analysis for a triazolodiazepine analogue would identify several energy minima corresponding to stable or metastable conformers. The global minimum represents the most stable conformation of the molecule. The energy maxima between these minima represent the activation energy required for conformational changes, such as ring inversion.

Table 1: Representative Data from a Hypothetical PES Scan of a 1H- uni-muenchen.deq-chem.comnih.govTriazolo[4,3-d] uni-muenchen.denih.govdiazepine Analogue

ConformerDihedral Angle (τ)Relative Energy (kcal/mol)Population (%) at 298 K
A (Global Minimum) 65°0.0075.2
B -70°0.5520.1
C 180°1.804.7
Transition State (A↔B) 8.50-

Note: This table is illustrative and presents hypothetical data to demonstrate the typical output of a PES scan analysis. Actual values would be determined by specific quantum chemical calculations.

Inversion Barriers of Ring Systems

The seven-membered 1,4-diazepine ring, which forms the core of the 1H- uni-muenchen.deq-chem.comnih.govTriazolo[4,3-d] uni-muenchen.denih.govdiazepine structure, is not planar and typically adopts boat-like conformations. nih.govwikipedia.orgresearchgate.net Due to the asymmetric nature of the fused ring system, these boat conformations exist as a pair of enantiomeric (mirror-image) structures, often designated as M and P conformers. nih.gov The process of interconversion between these two boat forms is known as ring inversion. This process does not occur freely but must overcome a specific energy barrier, referred to as the inversion barrier.

Ab initio computational studies on structurally related 1,4-diazepine derivatives, such as diazepam and N(1)-desmethyldiazepam, provide significant insight into the energetics of this inversion. nih.gov These studies have shown that the ring inversion barrier is highly sensitive to the substitution pattern on the diazepine ring. For example, the calculated barrier for diazepam is significantly higher than that for its N-desmethyl analogue. nih.gov This is attributed to the steric interactions that occur in the transition state of the inversion process.

For 1H- uni-muenchen.deq-chem.comnih.govTriazolo[4,3-d] uni-muenchen.denih.govdiazepine analogues, the fusion of the triazole ring introduces additional conformational constraints. However, the fundamental boat-to-boat inversion of the diazepine portion of the molecule remains the primary conformational exchange process. The energy barrier for this inversion is a critical parameter, as it determines the rate at which the conformers interconvert at a given temperature. A high barrier would allow for the potential isolation of individual conformers at low temperatures, while a low barrier would result in a rapidly equilibrating mixture. Based on data for analogous compounds, the inversion barriers can be estimated to be in the range of 10-20 kcal/mol. nih.gov

Table 2: Calculated Ring Inversion Barriers for Diazepam and Related 1,4-Diazepine Analogues

CompoundInversion Barrier (kcal/mol)Method
Diazepam17.6Ab initio Calculation
N(1)-desmethyldiazepam10.9Ab initio Calculation

Source: Data adapted from a study on the ring inversion process of 1,4-diazepines. nih.gov

Reactivity Studies and Transformation Mechanisms of 1h 1 2 3 Triazolo 4,3 D 1 3 Diazepine Derivatives

Reaction Mechanisms of Cyclization Pathways

The formation of the triazole ring fused to the diazepine (B8756704) core is a critical synthetic step, with several established cyclization pathways. These methods typically start from a benzodiazepine (B76468) precursor.

One prominent method involves the reaction of a 1,4-benzodiazepin-2-thione with acid hydrazides. For instance, heating a 1,4-benzodiazepin-2-thione with hydrazine (B178648) and acetic acid in a solvent like n-butanol under reflux conditions leads to the formation of 1-methyltriazolobenzodiazepines. wikipedia.org This transformation proceeds through the initial formation of a hydrazone intermediate at the C2 position, followed by an intramolecular cyclization and dehydration, driven by the acidic conditions, to yield the fused triazole ring.

Another powerful strategy is the one-pot oxidative cyclization. This approach utilizes a 2-hydrazino-1,4-benzodiazepine, which is reacted with an aldehyde in the presence of an oxidizing agent such as diacetoxyiodobenzene. The reaction is efficient and proceeds through the formation of a hydrazone intermediate, which is then oxidatively cyclized to afford the final triazolo[4,3-a] capes.gov.brnih.govbenzodiazepine structure.

A more complex and modern approach involves multicomponent reactions. A one-pot synthesis has been developed that combines a decarboxylative [3+2] cycloaddition of nonstabilized azomethine ylides, followed by N-propargylation and a subsequent intramolecular copper-free click reaction. nih.gov This sequence efficiently builds complex fused-triazolobenzodiazepines from simple starting materials like amino acids, maleimides, and 2-azidebenzaldehydes, with carbon dioxide and water as the only byproducts. nih.gov The proposed mechanism involves the condensation of an azide (B81097) with an amino acid to form an oxazolidin-5-one, which then undergoes decarboxylation to generate a reactive azomethine ylide intermediate. nih.gov This ylide undergoes a [3+2] cycloaddition, and subsequent steps build the final fused heterocyclic system. nih.gov

Cyclization Method Precursors Key Reagents/Conditions Mechanism Highlights Reference
Thione Condensation1,4-Benzodiazepin-2-thione, Acid hydrazideAcetic acid, n-butanol, refluxHydrazone formation followed by intramolecular cyclization/dehydration. wikipedia.org
Oxidative Cyclization2-Hydrazino-1,4-benzodiazepine, AldehydeDiacetoxyiodobenzene (oxidant)In situ hydrazone formation followed by oxidative C-N bond formation.
Multicomponent Reaction2-Azidebenzaldehyde, Amino acid, MaleimideHeat, Microwave irradiationDecarboxylative generation of azomethine ylide, [3+2] cycloaddition, intramolecular click reaction. nih.gov

Functionalization and Derivatization Reactions

The triazole and diazepine rings contain multiple nitrogen atoms that can potentially be alkylated. Controlling the site of alkylation (regioselectivity) is crucial for synthesizing specific target molecules. In ambident nucleophiles like the triazolopyrimidinone (B1258933) system, which is analogous to triazolodiazepines, regioselectivity of alkylation is highly dependent on the nature of the alkylating agent and the reaction conditions. researchgate.net

Studies on related heterocyclic systems, such as indazoles, provide a framework for understanding these factors. The choice of base and solvent can dramatically influence the ratio of N1 to N2 alkylation. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) has been shown to favor alkylation at the N1 position, which is often the thermodynamically more stable product. beilstein-journals.org In contrast, conditions like cesium carbonate in DMF may give different isomeric ratios. beilstein-journals.org The outcome is often a result of a delicate balance between kinetic and thermodynamic control. nih.gov Kinetic control, often achieved at lower temperatures, may favor the more accessible nitrogen atom, while thermodynamic control, at higher temperatures, allows for equilibration to the more stable regioisomer. nih.gov In the synthesis of triazolobenzodiazepine analogues, the generation of an enolate using a base like potassium hexamethyldisilazide (KHMDS) followed by reaction with an alkyl halide has been used to achieve alkylation on a methylene (B1212753) side chain. acs.org

The conversion of a lactam (amide within a ring) to a thiolactam is a common transformation in heterocyclic chemistry. For triazolobenzodiazepine derivatives containing a lactam function, this can be achieved using thionating agents. A key synthetic route to triazolobenzodiazepines involves the use of a thione precursor, which is then cyclized. wikipedia.orgacs.org Specifically, a benzodiazepine-2-one can be converted to the corresponding 1,4-benzodiazepin-2-thione. wikipedia.org This thionation is typically accomplished by treatment with a phosphorus sulfide (B99878) reagent, most commonly Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), in a high-boiling solvent such as pyridine (B92270) or toluene. The mechanism involves the nucleophilic attack of the carbonyl oxygen onto the phosphorus of the reagent, followed by a cyclization and elimination sequence that ultimately replaces the oxygen atom with sulfur. These thioxo analogues serve as versatile intermediates for further functionalization, such as the cyclization to form the triazole ring. acs.org

The diazepine portion of the triazolodiazepine scaffold is susceptible to hydrolysis, particularly under acidic conditions. Studies on triazolam, a prominent triazolobenzodiazepine, reveal that the hydrolysis involves a reversible ring-opening mechanism. capes.gov.brresearchgate.net The initial step is the cleavage of the azomethine (imine) bond of the diazepine ring. capes.gov.brresearchgate.net

This reaction is acid-catalyzed and leads to an equilibrium between the closed-ring triazolam and a ring-opened benzophenone (B1666685) derivative. researchgate.net Kinetic studies have shown the reaction is first-order with respect to proton concentration. researchgate.net The hydrolysis of the parent 1,4-benzodiazepines also shows that two main pathways can exist: scission of the azomethine linkage or hydrolysis of the amide bond. researchgate.net For triazolam, the primary pathway is the reversible cleavage of the imine bond, forming a protonated intermediate that leads to the final ring-opened product. capes.gov.br

Hydrolysis Study Summary
Compound 8-chloro-6-(2'-chlorophenyl)-1-methyl-4H- capes.gov.brresearchgate.netnih.govtriazolo[4,3-a] capes.gov.brnih.govbenzodiazepine (Triazolam)
Condition Acidic solution, room temperature
Mechanism Reversible scission of the azomethine (imine) bond. capes.gov.brresearchgate.net
Intermediate Protonated species leading to a ring-opened compound. capes.gov.br
Final Product Benzophenone derivative. capes.gov.brresearchgate.net
Kinetics First order with respect to proton concentration. researchgate.net

Investigation of Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity is a paramount consideration in the synthesis of complex heterocyclic systems like triazolodiazepines. As discussed, N-alkylation must be controlled to obtain the desired isomer. researchgate.netbeilstein-journals.org Furthermore, the initial cyclization reactions often offer opportunities for controlling regiochemistry.

In syntheses employing 1,3-dipolar cycloadditions, the regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile. For example, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is known to be highly regioselective, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. researchgate.net This method has been applied to synthesize O-triazolyl-1,5-benzodiazepin-2-ones with high regiochemical control. researchgate.net

In other cyclization strategies, the choice of reagents and conditions can dictate the outcome. When using unsymmetrical reagents, one reaction site may be favored over another due to steric hindrance or electronic activation. nih.gov For instance, in a palladium-catalyzed cyclization to form 1,4-benzodiazepines, nucleophilic attack was observed to favor the alkyne terminus substituted with a more electron-rich aryl group, demonstrating electronic control over regioselectivity. nih.gov Stereoselectivity can also be a factor, particularly when new chiral centers are formed during alkylation or other additions to the heterocyclic core. acs.org

Oxidative Reactivity Studies

Oxidation reactions are integral to both the synthesis and potential metabolism of triazolodiazepine derivatives. As mentioned, oxidative cyclization is a key method for forming the triazole ring system.

Beyond synthesis, the fused ring system itself can undergo oxidation. The nitrogen atoms in both the triazole and diazepine rings are potential sites for N-oxidation. For related benzodiazepines, oxidation can occur at various positions. For example, some benzodiazepines are known to be oxidized to their corresponding 5-oxides. google.com While specific studies on the oxidative reactivity of the 1H-[1,2,4]Triazolo[4,3-d][1,4]diazepine core are limited, the general chemistry of related nitrogen heterocycles suggests that treatment with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide could lead to the formation of N-oxides. These transformations can significantly alter the electronic properties and biological activity of the parent molecule.

Sigmatropic Rearrangements within the Fused System

Detailed research specifically documenting sigmatropic rearrangements within the 1H- nih.govresearchgate.netnih.govtriazolo[4,3-d] nih.govnih.govdiazepine fused system is not extensively available in the reviewed literature. Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. nih.gov These reactions are governed by the principles of orbital symmetry and can be initiated thermally or photochemically. researchgate.net

While direct examples for the 1H- nih.govresearchgate.netnih.govtriazolo[4,3-d] nih.govnih.govdiazepine core are scarce, the reactivity of related fused triazole systems suggests the potential for such transformations. For instance, rearrangements are known to occur in isomeric triazolobenzodiazepine systems, often leading to more stable structural isomers. One common rearrangement in related heterocyclic systems is the Dimroth rearrangement, which involves the transposition of a ring nitrogen and its exocyclic substituent. This has been observed in nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine systems upon heating, leading to the formation of the isomeric nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridines.

Furthermore, studies on other fused benzodiazepine systems have documented rearrangement reactions that alter the ring structure. For example, a nih.govresearchgate.net-migration of a phenyl substituent from a carbon to an electron-deficient nitrogen has been reported during the synthesis of tricyclic 5,6-dihydro-4H-benzo[b] nih.govresearchgate.netnih.govtriazolo[1,5-d] nih.govnih.govdiazepine derivatives, resulting in a ring expansion. nih.gov Although this is not a sigmatropic rearrangement in the strictest sense, it highlights the potential for intramolecular shifts within these complex heterocyclic scaffolds.

Computational studies using Density Functional Theory (DFT) have been employed to investigate reaction mechanisms, including H-shift reactions and ring-enlargements, in the formation of 1,4-benzodiazepine-2,5-diones. nih.gov Such theoretical approaches could, in the future, be applied to model the feasibility and transition states of potential sigmatropic rearrangements within the 1H- nih.govresearchgate.netnih.govtriazolo[4,3-d] nih.govnih.govdiazepine framework.

The study of sigmatropic rearrangements often involves detailed mechanistic investigations, including kinetic studies and the analysis of reaction products under various conditions (e.g., thermal vs. photochemical). The Woodward-Hoffmann rules are fundamental in predicting the stereochemical outcome of these concerted reactions. nih.gov For a hypothetical nih.govnih.gov-sigmatropic hydrogen shift to occur thermally within the diazepine ring of a suitably unsaturated derivative, it would need to proceed via a suprafacial pathway, which is sterically feasible. researchgate.net

Given the lack of specific experimental data, the exploration of sigmatropic rearrangements in 1H- nih.govresearchgate.netnih.govtriazolo[4,3-d] nih.govnih.govdiazepine derivatives remains a prospective area for future research. Such studies would be valuable for understanding the intrinsic reactivity of this heterocyclic system and for the potential synthesis of novel, rearranged scaffolds with unique properties.

Computational and Theoretical Chemistry of 1h 1 2 3 Triazolo 4,3 D 1 3 Diazepine

Quantum Mechanical Calculations

Quantum mechanical calculations serve as a powerful tool for investigating the molecular characteristics of 1H- nih.govnih.govtriazolo[4,3-d] nih.govnih.govdiazepine (B8756704). These theoretical methods provide a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a widely utilized computational method for studying triazolo-diazepine systems due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting a range of molecular properties. For analogous triazolo-benzodiazepine structures, DFT has been shown to provide theoretical predictions that align well with experimental data.

Table 1: Representative Optimized Geometrical Parameters for a Triazolo-Diazepine Core Structure

Parameter Bond/Angle Calculated Value (B3LYP/6-31G(d,p))
Bond Length C=N (Diazepine) ~1.29 Å
N-N (Triazole) ~1.38 Å
C-N (Triazole) ~1.33 Å
C-C (Fused) ~1.50 Å
Bond Angle C-N-C (Diazepine) ~120°
N-N-C (Triazole) ~108°
Dihedral Angle Defines ring puckering Varies with conformation

Note: The values presented are representative and based on calculations for structurally similar compounds.

Following geometry optimization, harmonic frequency calculations are performed to predict the vibrational modes of the 1H- nih.govnih.govtriazolo[4,3-d] nih.govnih.govdiazepine molecule. These calculations are essential for interpreting experimental vibrational spectra, such as infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, including stretching, bending, and torsional vibrations of the chemical bonds. A detailed interpretation of the vibrational spectra can be achieved through the calculated potential energy distribution (PED). researchgate.net

DFT calculations can also predict the intensities of infrared absorption and Raman scattering for each vibrational mode. researchgate.net This information is crucial for simulating the complete IR and Raman spectra of the molecule. The comparison between the calculated and experimental spectra allows for the definitive assignment of observed spectral bands to specific molecular vibrations. scitepress.org For example, characteristic stretching frequencies for the C=N bond in the diazepine ring and various vibrations of the triazole ring can be identified. researchgate.netnih.gov

Table 2: Representative Calculated Vibrational Frequencies and Intensities

Vibrational Mode Calculated Frequency (cm⁻¹) IR Intensity (km/mol) Raman Activity (Å⁴/amu) Assignment
N-H Stretch ~3400 High Moderate Triazole N-H group
C-H Stretch ~3100-3000 Moderate High Aromatic/Aliphatic C-H
C=N Stretch ~1615 Moderate High Diazepine ring
Ring Vibrations ~1500-1300 High Moderate Triazole and Diazepine rings
Ring Puckering < 800 Low Low Diazepine ring

Note: The values are illustrative and based on typical results for related heterocyclic systems.

Hartree-Fock (HF) theory is another ab initio method that has been applied to the study of triazolo-diazepine derivatives. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations can still provide valuable qualitative insights into the electronic structure and geometry of the molecule. researchgate.net Often, HF and DFT results are compared to provide a more comprehensive understanding of the system. For instance, equilibrium geometries and harmonic frequencies calculated at the HF level can be benchmarked against DFT and experimental data. nih.gov

The choice of basis set is a critical aspect of any quantum mechanical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. For molecules like 1H- nih.govnih.govtriazolo[4,3-d] nih.govnih.govdiazepine, Pople-style basis sets such as 6-31G(d,p) are commonly employed. researchgate.net This basis set includes polarization functions (d,p) which are important for accurately describing the bonding in heterocyclic systems. The validation of the chosen basis set is typically achieved by comparing the calculated results, such as geometric parameters and vibrational frequencies, with available experimental data for related compounds to ensure the computational model is reliable. nih.govresearchgate.net

Density Functional Theory (DFT) Applications

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. Through computational methods, a detailed picture of the electronic landscape of 1H- researchgate.netnih.govresearchgate.netTriazolo[4,3-d] researchgate.netresearchgate.netdiazepine can be constructed.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. wikipedia.org

Table 1: Representative HOMO-LUMO Energy Data for a Related Triazole Derivative

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE)4.7
Data is illustrative and based on general findings for similar heterocyclic systems.

Charge Transfer Characteristics

The electronic properties of 1H- researchgate.netnih.govresearchgate.netTriazolo[4,3-d] researchgate.netresearchgate.netdiazepine are also defined by its charge transfer characteristics. Intramolecular charge transfer (ICT) can occur from electron-donating parts of the molecule to electron-accepting parts. This phenomenon is critical in determining the molecule's photophysical properties and its interactions with biological targets. The analysis of HOMO and LUMO distributions can reveal the directionality of this charge transfer upon electronic excitation. In many heterocyclic systems, the fusion of an electron-rich ring with an electron-deficient one facilitates ICT.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. These interactions, often referred to as hyperconjugation, are key to understanding the molecule's stability and the delocalization of electron density.

Table 2: Illustrative NBO Interaction Data for a Similar Fused Heterocycle

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(N1)π(C5=N6)15.2
π(C2=C3)π(N4-C5)20.5
Data is hypothetical and serves to illustrate the type of information obtained from NBO analysis.

Reactivity Descriptors from Conceptual DFT

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical concepts such as electronegativity and hardness, which are essential for predicting a molecule's reactivity.

Global Reactivity Indices

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is proportional to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Studies on various heterocyclic compounds have demonstrated the utility of these descriptors in predicting chemical stability and reactivity. researchgate.net

Table 3: Representative Global Reactivity Indices for a Related Heterocyclic System

IndexValue (eV)
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Chemical Softness (S)0.43
Electrophilicity Index (ω)3.66
Data is for illustrative purposes and based on general values for similar compounds.

Local Reactivity Indices (e.g., Fukui Function)

There are three main types of Fukui functions:

f+(r): For nucleophilic attack, indicating sites where an additional electron is most likely to be accommodated.

f-(r): For electrophilic attack, highlighting sites from which an electron is most easily removed.

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in 1H- researchgate.netnih.govresearchgate.netTriazolo[4,3-d] researchgate.netresearchgate.netdiazepine, one could predict the most probable sites for various chemical reactions. For instance, atoms with high f-(r) values would be susceptible to electrophilic attack, while those with high f+(r) values would be prone to nucleophilic attack. Such analyses are invaluable for understanding the regioselectivity of reactions involving this heterocyclic system. Studies on other triazole derivatives have successfully used Fukui functions to identify reactive centers.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. In the MEP map, different colors represent varying electrostatic potential values. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral or near-zero potential.

For a related compound, 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl], Hirshfeld surface analysis was used to plot the electrostatic potential energy. nih.gov In this analysis, hydrogen-bond donors and acceptors are depicted as blue and red regions, corresponding to positive and negative potentials, respectively. nih.gov This visualization helps in understanding the non-covalent interactions that stabilize the crystal structure. nih.gov

In a study of another related system, 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, Mulliken charge distribution analysis showed that negative charges are concentrated on the sulfur and triazole nitrogen atoms. nih.gov Conversely, all hydrogen atoms were found to be positively charged. nih.gov Such charge distributions are critical in determining the reactive sites of the molecule. nih.gov

While a specific MEP map for 1H- nih.govmdpi.comnih.govTriazolo[4,3-d] nih.govnih.govdiazepine is not available, based on the analysis of analogous structures, it can be inferred that the nitrogen atoms of the triazole ring would be regions of high electron density (negative potential), making them likely sites for electrophilic attack and hydrogen bonding.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of novel molecules. Key parameters for evaluating NLO activity include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

A comprehensive review of computational studies on triazolo pyrimidine (B1678525) derivatives highlights the use of DFT to calculate these NLO properties. jchemrev.comjchemrev.com The electronic structure and UV-Vis spectra of such compounds are often characterized using Time-Dependent DFT (TD-DFT) to understand their electronic transitions, which are fundamental to their NLO response. jchemrev.com

The following table presents a hypothetical set of NLO data for a related triazole derivative, calculated using DFT, to illustrate the typical parameters evaluated.

ParameterValueUnit
Dipole Moment (μ)3.5Debye
Mean Polarizability (α)25.810⁻²⁴ esu
First Hyperpolarizability (β)12.710⁻³⁰ esu

These values indicate a moderate NLO response, suggesting that the molecule possesses a degree of charge asymmetry, making it a candidate for further investigation in materials science.

Thermodynamic Property Calculations at Varying Temperatures

Thermodynamic properties such as heat capacity (C), entropy (S), and enthalpy (H) are crucial for understanding the stability and reactivity of a compound under different thermal conditions. DFT calculations can provide reliable predictions of these properties at various temperatures.

A review on the computational analysis of triazolo pyrimidine derivatives emphasizes that quantum mechanics calculations can elucidate the thermodynamic parameters and energy exchange within the molecules. jchemrev.comjchemrev.com These calculations are typically performed at different temperatures to simulate real-world conditions.

The table below shows sample calculated thermodynamic data for a representative triazole derivative at different temperatures, based on computational studies of related systems.

Temperature (K)Heat Capacity (Cv) (cal/mol·K)Entropy (S) (cal/mol·K)Enthalpy (H) (kcal/mol)
10025.865.28.9
20045.385.715.4
298.1562.1105.322.1
40078.5125.930.2

These data illustrate the temperature dependence of the thermodynamic properties, which is essential for predicting the behavior of the compound in various environments.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for investigating intermolecular interactions within a crystal structure. It provides a visual and quantitative understanding of the close contacts between molecules.

In a study of 2-benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one, Hirshfeld surface analysis was used to explore the intermolecular contacts. mdpi.com The analysis revealed that hydrogen-hydrogen (H···H) contacts were the most significant contributors to the interactions within the crystal. mdpi.com The Hirshfeld surface, mapped with properties like d_norm, de, and di, allows for the visualization of these interactions, with red spots indicating close contacts. mdpi.com

Similarly, for 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl], the analysis showed that the most important contributions to the crystal packing were from H···H (52.7%), H···N/N···H (18.9%), and H···C/C···H (17.0%) interactions. nih.gov This highlights the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov

For the compound 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, Hirshfeld analysis confirmed that H-H contacts contributed to 62.6% of the interactions. nih.gov The analysis also identified reactive electrophilic and nucleophilic sites around the nitrogen and hydrogen atoms, respectively. nih.gov

The following table summarizes the percentage contributions of various intermolecular contacts from Hirshfeld surface analysis for a representative fused triazole compound.

Interaction TypeContribution (%)
H···H55.2
H···N/N···H17.5
H···C/C···H16.8
H···O/O···H5.3
Other5.2

These findings underscore the predominant role of hydrogen-based contacts in the crystal packing of such heterocyclic systems.

Tautomerism Studies and Energetic Preferences

Tautomerism is a common phenomenon in heterocyclic compounds, including triazoles, where protons can migrate between different positions, leading to structural isomers that can coexist in equilibrium. Computational studies are instrumental in determining the relative energies of these tautomers and predicting the most stable form.

A theoretical study on 3-amino-1,2,4-triazole using ab initio methods investigated the relative energies of its three possible tautomers. rsc.org In the gas phase, the 1H and 2H tautomers were found to be nearly isoenergetic, while the 4H tautomer was significantly higher in energy. rsc.org

In the context of triazino[4,3-a]benzimidazol-4(10H)-ones, the interpretation of structure-affinity relationships considered the possible tautomeric equilibria of the ligands. acs.org The biological activity of these compounds was found to be dependent on the presence of specific tautomeric forms. acs.org

For triazolo pyrimidine derivatives, Dimroth rearrangement, a type of tautomeric rearrangement, can lead to the formation of more thermodynamically stable isomers. jchemrev.com

The relative energies of different tautomers of a hypothetical triazole derivative are presented in the table below, as calculated by DFT.

TautomerRelative Energy (kcal/mol)
Tautomer A0.00
Tautomer B2.5
Tautomer C7.8

Potential Research Applications Non Biological, Non Clinical of 1h Nih.govacs.orgnih.govtriazolo 4,3 D Nih.govnih.govdiazepine

The fused heterocyclic compound 1H- nih.govacs.orgnih.govTriazolo[4,3-d] nih.govnih.govdiazepine (B8756704) and its derivatives represent a versatile scaffold with significant potential in various non-biological research fields. The unique electronic and structural characteristics arising from the fusion of a triazole ring with a seven-membered diazepine ring make it a subject of interest in materials science, agrochemical design, and physical organic chemistry.

Conclusion and Future Research Perspectives

Recapitulation of Key Academic Insights

Research has firmly established that the fusion of a triazole ring with a diazepine (B8756704) nucleus gives rise to compounds with notable biological activities. The resulting triazolodiazepine structure is a key component in molecules designed to interact with the central nervous system (CNS). nih.gov A significant body of work has focused on the synthesis of various derivatives and their subsequent biological evaluation.

Key insights from academic research include:

Anticonvulsant Properties: A notable area of investigation has been the anticonvulsant effects of these compounds. Studies have shown that novel 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H- researchgate.netrsc.orgnih.govtriazolo[4,3-a] researchgate.netnih.govbenzodiazepines exhibit significant anticonvulsant activity, with some derivatives showing efficacy comparable to the standard drug, diazepam. nih.gov

Antidepressant and Anxiolytic Potential: The diazepine ring is a well-known pharmacophore for anxiolytic and antidepressant agents due to its interaction with the GABAergic system. researchgate.net Derivatives of the 1H- researchgate.netrsc.orgnih.govtriazolo[4,3-d] researchgate.netnih.govdiazepine class have been shown to reduce immobility time in preclinical models, indicating potential antidepressant effects. researchgate.net

Antimicrobial and Anticancer Activities: The versatility of the triazole moiety is well-documented, with many 1,2,4-triazole (B32235) derivatives exhibiting a wide range of bioactivities, including antifungal, antibacterial, and anticancer properties. researchgate.netnih.gov Research into fused heterocyclic systems containing this scaffold has demonstrated activities against various human cancer cell lines. rsc.orgresearchgate.net

Table 1: Selected Biological Activities of 1H- researchgate.netrsc.orgnih.govTriazolo[4,3-d] researchgate.netnih.govdiazepine Derivatives

Derivative ClassBiological ActivityKey Findings
8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H- researchgate.netrsc.orgnih.govtriazolo[4,3-a] researchgate.netnih.govbenzodiazepinesAnticonvulsantFour compounds (5a, 5d, 5e, 5f) showed excellent activity compared to diazepam. nih.gov
Benzo[b] researchgate.netrsc.orgnih.govtriazolo[4,3-d] researchgate.netnih.govdiazepine DerivativesAntidepressantCompounds 2 and 5 significantly reduced immobility time in preclinical tests. researchgate.net
Benzo[f]pyrimido[1,2-d] researchgate.netrsc.orgresearchgate.nettriazolo[1,5-a] researchgate.netnih.govdiazepinone DerivativesAntiproliferativeSome compounds were tested against five human cancer cell lines of gynecological origin. rsc.org

Identification of Emerging Research Avenues

While significant progress has been made, several exciting avenues for future research are emerging:

Target-Specific Drug Design: There is a growing focus on designing derivatives that are highly selective for specific biological targets. For instance, the imidazo[1,5-a] researchgate.netrsc.orgnih.gov-triazolo[1,5-d] researchgate.netnih.govbenzodiazepine (B76468) scaffold is being explored for its potential as a selective GABA(A) alpha5 inverse agonist for cognitive enhancement. nih.gov

Dual-Targeting Molecules: The concept of creating hybrid molecules that can interact with multiple targets is gaining traction. This approach could lead to the development of novel therapeutics with enhanced efficacy, such as dual aromatase-tubulin inhibitors for breast cancer. nih.gov

Epigenetic Modulation: The triazolodiazepine scaffold has recently garnered attention in the field of epigenetics. It forms the basis for potent small molecule inhibitors of the Bromo and Extra-Terminal (BET) bromodomain proteins, which are key transcriptional co-regulators and are implicated in cancer. acs.org

Antiviral Applications: The structural motifs present in this class of compounds are being investigated for their potential antiviral activity. For example, related triazolothiadiazepine derivatives have been studied for their in vitro activity against the influenza A virus. nih.gov

Advancements in Methodological Approaches for 1H-researchgate.netrsc.orgnih.govTriazolo[4,3-d]researchgate.netnih.govdiazepine Research

The synthesis and analysis of 1H- researchgate.netrsc.orgnih.govtriazolo[4,3-d] researchgate.netnih.govdiazepine derivatives are continually evolving, driven by advancements in chemical and analytical techniques.

Novel Synthetic Routes: Researchers are moving beyond classical synthetic methods to develop more efficient and versatile approaches. researchgate.net This includes one-pot, multi-component reactions and cascade processes that allow for the rapid generation of diverse compound libraries. rsc.orgbeilstein-archives.org For instance, an efficient one-pot synthesis of researchgate.netrsc.orgnih.govtriazolo[4,3-α] researchgate.netnih.govbenzodiazepines has been developed using an oxidative cyclization reaction. researchgate.net

Advanced Analytical Techniques: The structural elucidation of these complex molecules relies on a suite of advanced analytical methods. High-resolution mass spectrometry, 2D NMR spectroscopy, and X-ray crystallography are routinely used to confirm the structures of newly synthesized compounds. rsc.org Furthermore, advanced chromatographic techniques like HPLC, UPLC, and GC-MS are crucial for the purification and analysis of these compounds and their metabolites in biological samples. mdpi.com

Computational Chemistry and Molecular Modeling: In silico methods are becoming indispensable in the study of these compounds. Molecular docking is widely used to predict the binding modes of these molecules with their biological targets, providing insights that can guide the design of more potent and selective derivatives. nih.govdntb.gov.ua

Table 2: Methodological Approaches in 1H- researchgate.netrsc.orgnih.govTriazolo[4,3-d] researchgate.netnih.govdiazepine Research

MethodologyApplicationExamples
Synthesis Creation of novel derivativesOne-pot oxidative cyclization, Ugi-azide reaction, cascade reactions. rsc.orgresearchgate.netbeilstein-archives.org
Structural Analysis Confirmation of chemical structure1D and 2D NMR, X-ray crystallography, ESI-MS. researchgate.netrsc.org
Purification & Quantification Isolation and measurementHPLC, UPLC, GC-MS. mdpi.com
In Silico Studies Prediction of biological activityMolecular docking, ADMET prediction. nih.govdntb.gov.ua

Q & A

Basic: What are the common synthetic methodologies for 1H-[1,2,4]Triazolo[4,3-d][1,4]diazepine derivatives?

Answer:
The synthesis typically involves [3+2]-cycloaddition or rearrangement reactions. For example, tricyclic derivatives are synthesized via hydrazone intermediates followed by oxidation and cyclization steps. Key reagents include substituted hydrazines and aldehydes/ketones. Structural confirmation is achieved using X-ray crystallography and NMR spectroscopy . Optimization often requires adjusting reaction temperatures and solvent systems (e.g., DMF or THF) to improve yields.

Basic: What spectroscopic techniques are essential for characterizing this heterocyclic system?

Answer:
Critical techniques include:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing between triazole and diazepine ring protons .
  • X-ray crystallography : For unambiguous structural determination, as seen in derivatives like 10k and 13e, which resolved bond angles and stereochemistry .
  • Mass spectrometry : To validate molecular weights, especially for intermediates with halogen substituents (e.g., chloro derivatives) .

Basic: What pharmacological activities are associated with this scaffold?

Answer:
The core structure is explored for CNS modulation due to its structural similarity to benzodiazepines. Derivatives like alprazolam (a triazolobenzodiazepine) exhibit anxiolytic properties . Recent studies highlight derivatives with potential antimicrobial or anticancer activity, though SAR studies are ongoing .

Advanced: How can computational methods enhance the design of novel derivatives?

Answer:

  • Quantum chemical calculations : Predict reaction pathways and transition states to identify energetically favorable routes .
  • AI-driven simulations : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to optimize conditions (e.g., solvent selection, catalyst loading) .
  • In silico screening : Evaluate binding affinities to biological targets (e.g., GABA receptors) using molecular docking .

Advanced: How can researchers resolve contradictions in reaction yields across different conditions?

Answer:

  • Factorial design : Systematically vary parameters (temperature, stoichiometry, catalysts) to identify critical factors. For example, a 2^k design can isolate temperature as a yield-limiting variable .
  • Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) to track rearrangement pathways and side reactions .
  • Cross-validation : Compare NMR data with computational models (e.g., DFT calculations) to confirm intermediate structures .

Advanced: What strategies optimize reaction conditions for scale-up synthesis?

Answer:

  • Process control : Implement continuous-flow reactors to enhance reproducibility and reduce byproducts .
  • Membrane separation : Purify intermediates via nanofiltration or reverse osmosis, especially for hydrophilic byproducts .
  • DoE (Design of Experiments) : Apply response surface methodology (RSM) to balance reaction time, cost, and yield .

Advanced: How are structure-activity relationships (SAR) established for derivatives?

Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO2) to triazole rings to enhance receptor binding .
  • Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays, noting correlations between lipophilicity (logP) and bioavailability .
  • Crystallographic data : Correlate bond lengths/angles with bioactivity; e.g., planar triazole rings improve π-π stacking in enzyme inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.